molecular formula C11H12N2O B11907910 (3-(o-Tolyl)isoxazol-5-yl)methanamine

(3-(o-Tolyl)isoxazol-5-yl)methanamine

Cat. No.: B11907910
M. Wt: 188.23 g/mol
InChI Key: WVMGVFWZPDICRK-UHFFFAOYSA-N
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Description

C-(3-o-tolyl-isoxazol-5-yl)-methylamine is a chemical compound that belongs to the isoxazole family This compound is characterized by the presence of an isoxazole ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom The compound also features a tolyl group, which is a benzene ring substituted with a methyl group, and a methylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(3-o-tolyl-isoxazol-5-yl)-methylamine typically involves the formation of the isoxazole ring followed by the introduction of the tolyl and methylamine groups. One common synthetic route involves the reaction of o-tolyl nitrile oxide with an appropriate alkyne to form the isoxazole ring. This reaction is usually carried out under mild conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of C-(3-o-tolyl-isoxazol-5-yl)-methylamine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity, often involving the use of advanced catalysts and controlled reaction conditions. The final product is typically purified through techniques such as recrystallization or chromatography to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

C-(3-o-tolyl-isoxazol-5-yl)-methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents such as halogens or other nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted isoxazole derivatives.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases or conditions.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of C-(3-o-tolyl-isoxazol-5-yl)-methylamine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

C-(3-o-tolyl-isoxazol-5-yl)-methylamine can be compared with other similar compounds, such as:

    C-(3-o-tolyl-isoxazol-5-yl)-methanol: This compound features a hydroxyl group instead of a methylamine group, which can result in different chemical properties and applications.

    C-(3-o-tolyl-isoxazol-5-yl)-ethylamine:

Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

[3-(2-methylphenyl)-1,2-oxazol-5-yl]methanamine

InChI

InChI=1S/C11H12N2O/c1-8-4-2-3-5-10(8)11-6-9(7-12)14-13-11/h2-6H,7,12H2,1H3

InChI Key

WVMGVFWZPDICRK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NOC(=C2)CN

Origin of Product

United States

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